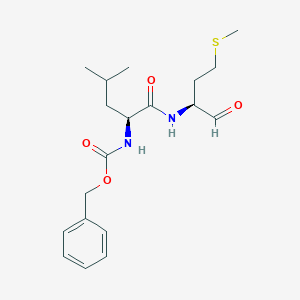

Benzyloxycarbonyl-leucyl-methionine-H

Descripción

Benzyloxycarbonyl-leucyl-methionine-H (Cbz-Leu-Met-H) is a synthetic peptide derivative commonly employed in biochemical and pharmacological research. It belongs to the class of protected dipeptides, where the benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amine terminus. This compound is structurally characterized by the linkage of leucine (Leu) and methionine (Met) residues, with the Cbz group enhancing stability during synthetic processes.

Propiedades

Número CAS |

117611-43-5 |

|---|---|

Fórmula molecular |

C19H28N2O4S |

Peso molecular |

380.5 g/mol |

Nombre IUPAC |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C19H28N2O4S/c1-14(2)11-17(18(23)20-16(12-22)9-10-26-3)21-19(24)25-13-15-7-5-4-6-8-15/h4-8,12,14,16-17H,9-11,13H2,1-3H3,(H,20,23)(H,21,24)/t16-,17-/m0/s1 |

Clave InChI |

RXCRNUBYZRKEGC-IRXDYDNUSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |

SMILES canónico |

CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |

Otros números CAS |

117611-43-5 |

Sinónimos |

enzyloxycarbonyl-leucyl-methionine-H Z-Leu-Met-H |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A detailed comparison of Cbz-Leu-Met-H with analogous compounds is challenging due to the absence of direct chemical or functional data in the provided evidence. However, general distinctions can be inferred based on structural and protective group variations:

Table 1: Comparative Overview of Cbz-Leu-Met-H and Analogous Peptides

*Stability inferred from Cbz group properties.

Key Differences:

Protective Groups: The Cbz group in Cbz-Leu-Met-H is removed via hydrogenolysis, whereas Boc groups (e.g., Boc-Leu-Met-OH) require acidic conditions, and Fmoc groups (e.g., Fmoc-Leu-Met-OH) are cleaved under basic conditions. This impacts synthetic workflows and compatibility with other residues.

Applications :

- While Cbz-Leu-Met-H’s exact role is unspecified, Boc- and Fmoc-protected analogs are widely used in solid-phase peptide synthesis (SPPS). The Cbz group’s sensitivity to hydrogenation may limit its use in SPPS compared to Boc/Fmoc.

Limitations of Available Evidence

The provided evidence lacks critical data for a robust comparative analysis, such as:

- Physicochemical Properties : Solubility, melting point, or spectroscopic data.

- Biological Activity : Enzyme inhibition, cytotoxicity, or metabolic stability.

- Environmental Impact : Degradation pathways or ecotoxicity.

Further studies are necessary to elucidate these aspects and validate hypotheses about Cbz-Leu-Met-H’s functional advantages or limitations relative to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.